molecular formula C20H13NO4 B5568088 3-nitro-1-phenoxydibenzo[b,f]oxepine

3-nitro-1-phenoxydibenzo[b,f]oxepine

Cat. No. B5568088
M. Wt: 331.3 g/mol
InChI Key: LLETZTYCMPLIHY-UHFFFAOYSA-N
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Description

3-nitro-1-phenoxydibenzo[b,f]oxepine is a compound with notable characteristics and applications in synthetic chemistry. Its relevance stems from its structural uniqueness and potential in pharmaceuticals.

Synthesis Analysis

The synthesis of 3-nitro-1-phenoxydibenzo[b,f]oxepine and related compounds involves complex reactions including intramolecular displacement, nucleophilic substitution, and alkylation. For instance, Samet et al. (2005) discuss the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups (Samet et al., 2005).

Molecular Structure Analysis

The molecular structure of 3-nitro-1-phenoxydibenzo[b,f]oxepine includes a seven-membered heterocycle. The nitro group in position 3 is noted for being the first to be displaced in reactions due to steric hindrances and other structural considerations, as highlighted by Samet et al. (2006) (Samet et al., 2006).

Chemical Reactions and Properties

3-nitro-1-phenoxydibenzo[b,f]oxepine undergoes various chemical reactions, including interactions with O- and S-nucleophiles and potential transformations involving carbon-carbon triple bonds as described by Ren et al. (2014) (Ren et al., 2014).

Physical Properties Analysis

The physical properties of 3-nitro-1-phenoxydibenzo[b,f]oxepine derivatives have been studied using methods like crystallography, which helps in understanding their conformation and bonding characteristics, as shown by Bandoli and Nicolini (1982) (Bandoli & Nicolini, 1982).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with various nucleophiles, are crucial for understanding the synthesis and applications of 3-nitro-1-phenoxydibenzo[b,f]oxepine. Research such as that by Samet et al. (2005) and Ren et al. (2014) offers insights into these aspects (Samet et al., 2005); (Ren et al., 2014).

properties

IUPAC Name

2-nitro-4-phenoxybenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO4/c22-21(23)15-12-19(24-16-7-2-1-3-8-16)17-11-10-14-6-4-5-9-18(14)25-20(17)13-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLETZTYCMPLIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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